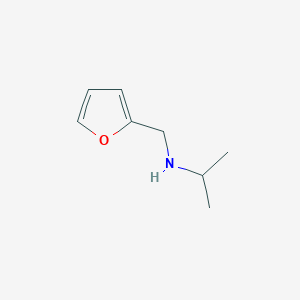

Furan-2-ylmethyl-isopropyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan-2-ylmethyl-isopropyl-amine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms

Applications De Recherche Scientifique

Furan-2-ylmethyl-isopropyl-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of bio-based polymers and other industrial chemicals.

Mécanisme D'action

Target of Action

Furan-2-ylmethyl-isopropyl-amine, also known as N-(furan-2-ylmethyl)propan-2-amine, is a furan derivative. Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties . .

Mode of Action

The mode of action of furan derivatives can vary greatly depending on their specific structure and the biological system in which they are acting. Some furan derivatives have been found to exhibit antimicrobial activity, suggesting they may interact with bacterial proteins or enzymes . .

Biochemical Pathways

Furan derivatives can be involved in a variety of biochemical pathways. For instance, some furan derivatives have been found to exhibit antibacterial activity, suggesting they may interfere with bacterial metabolic pathways . .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Furan derivatives, due to their nonpolar aromatic nature and the presence of an ether oxygen, which adds polarity and potential for hydrogen bonding, can improve the pharmacokinetic characteristics of lead molecules . .

Result of Action

The molecular and cellular effects of a compound’s action can provide insight into its therapeutic potential. Some furan derivatives have been found to exhibit antimicrobial activity, suggesting they may exert a bactericidal or bacteriostatic effect . .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. For instance, the switch from traditional resources such as crude oil to biomass for the production of furan platform chemicals (FPCs) has been discussed . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-isopropyl-amine typically involves the reaction of furan derivatives with isopropylamine. One common method includes the use of microwave-assisted conditions to produce ester and amide derivatives containing furan rings. For instance, the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave radiation can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of bio-refining processes to obtain furfural from biomass. Furfural can then be transformed through selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes to produce various furan derivatives, including this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Furan-2-ylmethyl-isopropyl-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethyl alcohol derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Furan-2-ylmethyl-isopropyl-amine include other furan derivatives such as:

- Furan-2-carboxylic acid

- Furan-2-ylmethyl alcohol

- Furan-2-ylmethylamine

Uniqueness

Unlike other furan derivatives, it combines the furan ring with an isopropylamine group, which may confer distinct chemical and biological properties .

Activité Biologique

Furan-2-ylmethyl-isopropyl-amine, a furan derivative, is gaining attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the compound's biological activity, including mechanisms of action, case studies, and research data.

Overview of Furan Derivatives

Furan derivatives are known for their diverse biological activities. The structure of furan allows these compounds to interact with various biological targets, influencing multiple biochemical pathways. This compound is no exception, exhibiting potential as an enzyme inhibitor or receptor modulator due to its unique functional groups.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it has been noted to influence pathways related to cell proliferation and apoptosis.

- Biochemical Pathways : Research suggests that furan derivatives like this compound can interfere with bacterial metabolic pathways, indicating potential antimicrobial properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of furan derivatives:

- In Vitro Studies : Furan-based compounds have demonstrated significant antibacterial activity against various pathogens. For example, a study showed that certain furan derivatives inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Case Study : A specific derivative exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that this compound may also exhibit anticancer properties:

- Cell Line Studies : Studies have shown that furan derivatives can selectively inhibit cancer cell proliferation. For instance, compounds derived from furan were tested against breast and gastric cancer cell lines, revealing significant cytotoxic effects .

- Mechanism Insights : The anticancer activity is thought to arise from the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death.

Data Tables

Below is a summary table highlighting the biological activities and properties of this compound compared to other furan derivatives:

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | Antimicrobial | 32 | N/A | Effective against E. coli |

| 1-(Furan-2-yl)-N-methylprop-2-en-1-amines | Anticancer | N/A | 0.0433 | Potent tyrosinase inhibitor |

| 5-Methyl-furan derivatives | Antimicrobial & Anticancer | Varies | Varies | Broad spectrum activity |

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7(2)9-6-8-4-3-5-10-8/h3-5,7,9H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGIUQGGHJZYTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.